7-bromo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Description
7-bromo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepine derivative characterized by a seven-membered heterocyclic ring fused to a benzene moiety. The compound features a bromine atom at position 7 and a 3-(trifluoromethyl)benzyl group at position 4.
Properties
IUPAC Name |
7-bromo-4-[[3-(trifluoromethyl)phenyl]methyl]-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrF3NO2/c18-14-4-5-15-12(7-14)9-22(16(23)10-24-15)8-11-2-1-3-13(6-11)17(19,20)21/h1-7H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCYHZNADLSPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-bromo-3-(trifluoromethyl)benzyl bromide with appropriate nucleophiles under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Halogen Substitution Reactions
The bromine atom at position 7 serves as a primary site for nucleophilic aromatic substitution (S<sub>N</sub>Ar) and transition-metal-catalyzed cross-coupling reactions:
Lactam Ring Functionalization
The benzoxazepin-3(2H)-one core undergoes selective transformations at the lactam carbonyl and adjacent nitrogen:
N-Alkylation/Acylation
-
Conditions : NaH, DMF, alkyl/aryl halides or acyl chlorides (0–25°C).
-
Products : N-substituted derivatives (e.g., triazole carboxamides, benzyl groups).
-
Key Insight : Alkylation occurs preferentially at the lactam nitrogen over the secondary amine in the dihydrooxazepine ring .
Ring-Opening Reactions
-
Acidic Hydrolysis : HCl (6M), reflux → Cleavage of the lactam to form a secondary amine and carboxylic acid (rarely utilized due to loss of scaffold integrity) .
-
Reductive Amination : NaBH<sub>3</sub>CN, MeOH → Reduction of the lactam to a secondary amine, enabling further functionalization .
Trifluoromethyl-Benzyl Group Reactivity
The 3-(trifluoromethyl)benzyl group directs electrophilic substitutions meta to the CF<sub>3</sub> group but is generally inert under mild conditions. Notable exceptions include:
Multi-Component Reactions (MCRs)
The compound participates in Groebke-Blackburn-Bienaymé-type MCRs when combined with aldehydes and isocyanides, forming imidazo[1,2-a]pyrazine hybrids. For example:
-
Reactants : Formaldehyde, tert-butyl isocyanide.
-
Conditions : Sc(OTf)<sub>3</sub>, MeCN, 60°C.
-
Product : Imidazo-fused benzoxazepine derivative (yield: 68%) .
Photochemical Modifications
Under UV light (254 nm), the benzoxazepine core undergoes [2+2] cycloaddition with electron-deficient alkenes (e.g., maleimides), forming bridged bicyclic structures. This method is limited by competing decomposition pathways .
Biological Activity-Driven Modifications
As a PI3Kδ inhibitor precursor, the compound is often derivatized to enhance binding affinity:
Scientific Research Applications
Chemistry
In the field of chemistry, 7-bromo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions:
- Substitution Reactions : The bromine atom can be substituted with other nucleophiles.
- Oxidation and Reduction : The compound can be oxidized or reduced to form different derivatives.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Replacement of bromine with other nucleophiles | Sodium hydride (NaH), KOtBu |
| Oxidation | Conversion to various oxidized derivatives | Potassium permanganate (KMnO₄) |
| Reduction | Formation of reduced derivatives | Lithium aluminum hydride (LiAlH₄) |
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor and its interactions with specific protein targets. Its unique structure allows it to modulate the activity of various biological pathways.
Case Study: Enzyme Inhibition
Research has shown that this compound exhibits significant binding affinity towards certain enzymes involved in metabolic pathways. Studies indicate that it can inhibit the activity of specific kinases and phosphatases, which are crucial in cancer biology.
Industry
In industrial applications, this compound is utilized in the development of new materials with specialized properties. Its unique chemical characteristics make it suitable for producing advanced polymers and coatings that require specific thermal or mechanical properties.
Mechanism of Action
The exact mechanism of action for 7-bromo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and trifluoromethyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Compared Compounds
| Compound Name | Position 7 Substituent | Position 4 Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| 7-bromo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | Br | 3-(trifluoromethyl)benzyl | C₁₈H₁₄BrF₃N₀₂ | 415.21 | Not provided |
| Ethyl-2-(7-bromo-3-(4-bromophenyl)-1,4-benzoxazepin-5-yl sulfanyl) ethanoate | Br | 4-bromophenyl + sulfanyl ethanoate | C₁₉H₁₆Br₂N₀₂O₃S | 544.12 | Not provided |
| 4-allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | Cl | Allyl | C₁₂H₁₂ClN₀₂ | 253.69 | 88442-99-3 |
Key Observations:
Position 7 Substituent: Bromine (Br) in the target compound vs. chlorine (Cl) in 4-allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one. The sulfanyl ethanoate group in ethyl-2-(7-bromo-3-(4-bromophenyl)-1,4-benzoxazepin-5-yl sulfanyl) ethanoate introduces a thioether linkage, which could alter metabolic stability or receptor binding kinetics .
The allyl group in the latter compound introduces unsaturation, which may influence conformational flexibility and metabolic pathways.
Pharmacological Implications
- Tranquilizing Effects: Evidence suggests that bromine-substituted benzoxazepines, such as ethyl-2-(7-bromo-3-(4-bromophenyl)-1,4-benzoxazepin-5-yl sulfanyl) ethanoate, exhibit tranquilizing properties, likely mediated by GABAergic or serotonergic modulation . The trifluoromethyl group in the target compound may further enhance these effects due to increased hydrophobicity and receptor affinity.
- Selectivity: The absence of a sulfanyl group in the target compound compared to ethyl-2-(7-bromo-3-(4-bromophenyl)-1,4-benzoxazepin-5-yl sulfanyl) ethanoate could reduce off-target interactions, improving therapeutic specificity.
Commercial and Research Relevance
- The target compound’s trifluoromethyl group may position it as a more potent but less synthetically accessible analog.
Biological Activity
7-bromo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic compound belonging to the benzoxazepine family. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various cellular pathways. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 400.19 g/mol. The presence of the bromine atom and trifluoromethyl group significantly influences its chemical properties and biological activities .
Research indicates that compounds in the benzoxazepine class, including this compound, may function as inhibitors of phosphoinositide 3-kinase (PI3K). PI3K is crucial in regulating various cellular processes such as growth, metabolism, and survival. Inhibition of this pathway can lead to altered cellular signaling that may be beneficial in cancer treatment.
Biological Activities
The biological activities of this compound include:
- Anticancer Properties : Preliminary studies suggest that this compound exhibits anti-cancer properties by modulating signaling pathways associated with tumor growth and survival. For instance, its ability to inhibit PI3K could lead to reduced proliferation of cancer cells.
- Neuroprotective Effects : Some benzoxazepines have been studied for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. Further research is needed to clarify the extent of these effects for this specific compound.
Case Studies and Research Findings
Several studies have explored the biological activity of benzoxazepines similar to this compound:
- Inhibitory Effects on Cell Proliferation : A study demonstrated that related compounds inhibited cell proliferation in various cancer cell lines by inducing apoptosis through PI3K pathway modulation .
- Neuroprotective Studies : Research on related benzoxazepines has shown promise in protecting neuronal cells from oxidative stress and apoptosis. These findings suggest potential applications in treating conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-bromo-4-(3-bromobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | Additional bromobenzyl group | Enhanced anti-cancer activity |
| 6-chloro-4-(trifluoromethyl)benzyl-1,4-benzoxazepin | Chlorine substitution | Altered pharmacokinetics |
| 7-fluoro-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin | Fluorine substitution | Impact on metabolic stability |
This table illustrates how variations in halogen substitutions can significantly affect biological interactions and activities.
Q & A
Q. Basic
- Nucleophilic substitution : Use halide displacement reactions with amines or thiols in polar aprotic solvents (e.g., DMF). Monitor progress via TLC with ethyl acetate/hexane mobile phases .
- Oxidation : Employ mild oxidizing agents like KMnO₄ in acidic conditions to avoid over-oxidation of the benzoxazepine ring .
Q. Advanced
- Mechanistic studies : Use DFT calculations to predict reaction pathways for bromine substitution at the 7-position .
- In-situ monitoring : Apply LC-MS or Raman spectroscopy to track intermediate formation during oxidation .
How can researchers design derivatives for structure-activity relationship (SAR) studies targeting neurological receptors?
Q. Basic
- Core modifications : Introduce substituents at the 4-benzyl or 7-bromo positions to modulate steric/electronic effects. For example, replacing trifluoromethyl with methoxy groups alters lipophilicity .
- Bioisosteres : Substitute the benzoxazepine oxygen with sulfur (to form benzothiazepines) and assess receptor binding .
Q. Advanced
- Computational docking : Use AutoDock Vina to predict interactions with GABAₐ or serotonin receptors, leveraging structural data from related benzodiazepines .
- Metabolic stability assays : Incorporate deuterium at labile positions (e.g., benzylic hydrogens) to prolong half-life .
What are best practices for ensuring compound stability during storage and handling?
Q. Basic
- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the lactam ring .
- Handling : Use anhydrous solvents during synthesis to avoid water-induced degradation .
Q. Advanced
- Accelerated stability studies : Expose the compound to elevated humidity (40°C/75% RH) for 4 weeks and monitor degradation via HPLC .
- Light sensitivity testing : UV/Vis spectroscopy can detect photolytic decomposition, necessitating amber glassware for storage .
How can researchers address low yields in multi-step syntheses of this compound?
Q. Advanced
- Stepwise optimization : Isolate and characterize intermediates (e.g., brominated precursors) to identify bottlenecks .
- Flow chemistry : Continuous flow systems improve heat/mass transfer in exothermic steps like cyclization .
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, stoichiometry) simultaneously .
What computational tools are suitable for predicting the compound’s physicochemical properties?
Q. Advanced
- LogP calculation : Use MarvinSketch or ChemAxon to estimate lipophilicity, critical for blood-brain barrier penetration .
- pKa prediction : ADMET Predictor or ACD/Labs software identifies ionizable groups affecting solubility .
How does the trifluoromethylbenzyl group influence the compound’s electronic and steric profile?
Q. Advanced
- Electron-withdrawing effect : The CF₃ group reduces electron density on the benzyl ring, stabilizing intermediates during electrophilic substitution .
- Steric hindrance : Ortho-substituents on the benzyl group restrict rotation, affecting conformational dynamics in receptor binding .
What analytical techniques validate purity in complex reaction mixtures?
Q. Basic
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to resolve closely eluting impurities .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion integrity .
Q. Advanced
- Chiral HPLC : Separate enantiomers if asymmetric synthesis introduces stereocenters .
- ICP-MS : Detect trace metal contaminants from catalysts (e.g., palladium) .
How can researchers leverage structural analogs to infer biological activity?
Q. Advanced
- Pharmacophore mapping : Align the benzoxazepine core with known GABA modulators (e.g., diazepam) to hypothesize target engagement .
- In vitro assays : Test analogs in receptor-binding assays (e.g., radioligand displacement for GABAₐ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
